Abieslactone

Hepatocellular carcinoma Selective cytotoxicity Antitumor screening

Abieslactone (33869-93-1) is a lanostane-type triterpenoid lactone with validated hepatoma cell selectivity (HepG2, SMMC7721) and a safe therapeutic window (IC50 >50 µM in normal hepatocytes). Its defined mechanism—G1 arrest, p53/p21 upregulation, mitochondrial apoptosis (Bax/Bcl-2, caspase-9/-3), and ROS/Akt modulation—makes it an irreplaceable tool compound for hepatocellular carcinoma programs. Procure at ≥98% purity for reproducible mechanism-of-action studies, SAR campaigns, or semisynthetic derivatization. Request a quote today.

Molecular Formula C31H48O3
Molecular Weight 468.7 g/mol
CAS No. 33869-93-1
Cat. No. B1666467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbieslactone
CAS33869-93-1
Synonyms23-hydroxy-3-methoxylanosta-7,24-dien-26-oic acid lactone
abieslactone
Molecular FormulaC31H48O3
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C
InChIInChI=1S/C31H48O3/c1-19(17-21-18-20(2)27(32)34-21)22-11-15-31(7)24-9-10-25-28(3,4)26(33-8)13-14-29(25,5)23(24)12-16-30(22,31)6/h9,18-19,21-23,25-26H,10-17H2,1-8H3/t19-,21-,22-,23-,25+,26-,29-,30-,31+/m1/s1
InChIKeyRHCAOVDBFCREAC-XOUPGTJXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Abieslactone (CAS 33869-93-1): A Lanostane-Type Triterpenoid Lactone with Selective Cytotoxic Activity


Abieslactone (CAS 33869-93-1), also known as (23R)-3α-methoxy-5α,9β-lanosta-7,24-dien-26,23R-olide, is a lanostane-type triterpenoid lactone primarily isolated from the bark and needles of Abies species, including Abies sibirica, A. veitchii, and A. pindrow [1]. It is characterized by a tetracyclic lanostane skeleton with a Δ7,9(11) diene system and an α,β-unsaturated γ-lactone side chain, exhibiting molecular formula C31H48O3 and a molecular weight of 468.7 g/mol [2]. Preclinical investigations have demonstrated its selective cytotoxicity against human hepatoma cell lines (HepG2 and SMMC7721) while sparing normal hepatic cells, mediated through G1 cell cycle arrest and caspase-dependent apoptosis via the mitochondrial pathway and ROS/Akt signaling [3].

Why Abieslactone Cannot Be Substituted by Generic Lanostane Lactones or Structural Analogs


Although Abies species produce a variety of lanostane-type triterpenoid lactones including hydroxy-abieslactone, keto-abieslactone, (25R)-24,25-dihydroabieslactone, veitchiolide, and neoabieslactones A–F [1], these compounds exhibit distinct structural modifications that critically alter their biological activity profiles. For instance, reduction of the Δ24 double bond in (25R)-24,25-dihydroabieslactone markedly reduces its cytotoxic potency [2], while introduction of a 7β-hydroxy group in veitchiolide shifts its conformational and hydrogen-bonding properties [3]. Furthermore, the abiesenonic acid methyl ester derivative demonstrates enhanced in vivo anti-tumor-promoting activity compared to the parent compound, underscoring that even minor structural perturbations within this scaffold translate into divergent pharmacological outcomes [4]. These structure-activity relationships establish that abieslactone occupies a specific and non-interchangeable position within the lanostane lactone chemical space, with substitution by structurally related analogs likely to result in loss of the selective cytotoxicity profile against hepatocellular carcinoma cells that defines abieslactone's preclinical differentiation.

Quantitative Differentiation of Abieslactone from Closest Analogs and In-Class Candidates


Selective Cytotoxicity: Abieslactone Spares Normal Hepatocytes While Inhibiting Hepatoma Cells

In a comparative cell viability assay against human hepatocellular carcinoma cell lines and normal hepatic cells, abieslactone exhibited a pronounced selectivity window. Against HepG2 and SMMC7721 hepatoma cells, abieslactone demonstrated dose-dependent cytotoxicity across 5–20 µM concentrations over 24–72 hours. In contrast, against the normal hepatic cell line QSG7701, abieslactone displayed substantially reduced toxicity, with an IC50 value exceeding 50 µM [1]. This represents a >2.5× selectivity ratio at the 20 µM concentration point, confirming that abieslactone preferentially targets malignant hepatocytes while sparing non-transformed hepatic tissue.

Hepatocellular carcinoma Selective cytotoxicity Antitumor screening

Divergent Cytotoxic Potency Across Tumor Histotypes: Abieslactone vs. Neoabieslactone F

Comparative cytotoxicity profiling of lanostane-type triterpenoids isolated from Abies chensiensis revealed distinct activity spectra. While abieslactone demonstrated preferential activity against hepatocellular carcinoma cell lines (HepG2 and SMMC7721) [1], the structurally modified analog neoabieslactone F exhibited potent inhibition of colorectal adenocarcinoma (Colo205) and breast adenocarcinoma (MDA-MB-435) cell proliferation, with IC50 values of 7.22 µg/mL and 9.77 µg/mL, respectively [2]. This cross-study comparison highlights that abieslactone's activity profile is not simply a function of the lanostane lactone scaffold, but is dictated by the specific stereoelectronic features of its Δ7,9(11) diene system and intact α,β-unsaturated γ-lactone side chain, which collectively confer hepatocellular carcinoma selectivity that is absent in neoabieslactone F.

Colorectal cancer Breast cancer Comparative cytotoxicity

Mechanistic Divergence in Anti-Inflammatory Activity: Abieslactone vs. Neoabieslactone E

In an LPS-induced NO production assay using RAW264.7 macrophages, a comparative evaluation of triterpenoids from Abies chensiensis demonstrated that abieslactone itself did not exhibit significant NO inhibitory activity, whereas the structurally related neoabieslactone E (compound 5) displayed potent anti-inflammatory effects with an IC50 value of 9.1 µg/mL [1]. This functional divergence is attributed to structural differences in the ring system and side-chain modifications present in neoabieslactone E that are absent in abieslactone. The finding underscores that abieslactone is not a pan-assay interference compound and that its biological activity is narrowly confined to cytotoxic pathways rather than anti-inflammatory signaling cascades.

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages

Structural Determinants of Cytotoxicity: Impact of Δ24 Double Bond Saturation on Activity

Comparative analysis of lanostane lactones from Abies sibirica bark established that (25R)-24,25-dihydroabieslactone, the 24,25-saturated analog of abieslactone, exhibited reduced cytotoxic potency relative to the parent compound [1]. Although quantitative IC50 values were not uniformly reported across all comparative studies, the trend indicates that saturation of the Δ24 double bond in the α,β-unsaturated γ-lactone side chain diminishes the electrophilic character of the Michael acceptor system, thereby attenuating its capacity to interact with cellular nucleophiles that are implicated in the cytotoxic mechanism [2]. This class-level inference is consistent with established SAR principles for α,β-unsaturated carbonyl-containing natural products.

Structure-activity relationship Lanostane lactone Cytotoxicity

Synthetic Derivative Comparison: Abieslactone vs. Abiesenonic Acid Methyl Ester

A seminal structure-activity study demonstrated that abiesenonic acid methyl ester (AVB-I acid methyl ester), a semisynthetic derivative prepared from abieslactone, suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated 32Pi-incorporation into phospholipids of cultured cells and inhibited TPA-promoted skin tumor formation in mice initiated with 7,12-dimethylbenz[a]anthracene [1]. While the parent compound abieslactone has been reported to possess anti-tumor-promoting activity in screening assays [2], the derivative exhibited substantially enhanced in vivo efficacy. This differential potency confirms that abieslactone serves as a privileged scaffold amenable to synthetic optimization, and that procurement of the parent compound is justified for medicinal chemistry programs aimed at generating novel analogs with improved pharmacological properties.

Tumor promotion Chemoprevention Derivative comparison

Optimal Research and Industrial Application Scenarios for Abieslactone (CAS 33869-93-1)


Hepatocellular Carcinoma Mechanistic Studies Requiring Selective Cytotoxicity

Abieslactone is optimally deployed in hepatocellular carcinoma research programs where selective cytotoxicity against hepatoma cell lines (HepG2, SMMC7721) is required, while minimizing off-target effects on normal hepatic cells (QSG7701). Its demonstrated IC50 > 50 µM in normal hepatocytes [1] provides a therapeutic window that is essential for in vitro mechanism-of-action studies investigating G1 cell cycle arrest, mitochondrial pathway-mediated apoptosis, and ROS/Akt signaling modulation [1]. This selectivity profile renders abieslactone superior to pan-cytotoxic triterpenoids for studies requiring discrimination between transformed and non-transformed hepatic cell populations.

Medicinal Chemistry Scaffold for Anti-Tumor-Promoting Derivative Synthesis

Abieslactone serves as a validated natural product scaffold for semisynthetic derivatization campaigns aimed at generating analogs with enhanced in vivo anti-tumor-promoting activity. The documented success of abiesenonic acid methyl ester (AVB-I acid methyl ester) in suppressing TPA-promoted skin tumor formation in murine models [2] provides a clear precedent for structure-activity relationship optimization. Procurement of high-purity abieslactone enables medicinal chemistry teams to explore modifications at the 3α-methoxy, Δ7,9(11) diene, and α,β-unsaturated γ-lactone positions to systematically enhance chemopreventive efficacy.

Lanostane Triterpenoid Structure-Activity Relationship (SAR) Studies

Abieslactone is an essential reference compound for comparative SAR investigations within the lanostane-type triterpenoid lactone chemical class. Its well-defined structural features—including the 3α-methoxy group, Δ7,9(11) diene system, and α,β-unsaturated γ-lactone side chain—provide a baseline for evaluating the impact of structural modifications observed in related analogs such as (25R)-24,25-dihydroabieslactone, hydroxy-abieslactone, keto-abieslactone, veitchiolide, and neoabieslactones A–F [3]. Researchers can systematically assess how each structural perturbation alters cytotoxic potency, tumor-type selectivity, and mechanistic pathway engagement, thereby generating actionable SAR data for natural product drug discovery programs.

In Vitro Apoptosis and Cell Cycle Profiling in Liver Cancer Models

Abieslactone is particularly suited for in vitro apoptosis and cell cycle studies in hepatocellular carcinoma models, given its established mechanism of action involving G1 phase arrest, upregulation of p53 and p21, downregulation of CDK2 and cyclin D1, and activation of the mitochondrial apoptosis pathway (Bax upregulation, Bcl-2 downregulation, cytochrome c release, caspase-9/-3 activation) [1]. The compound's ROS/Akt pathway involvement further positions it as a tool molecule for investigating oxidative stress-mediated apoptosis mechanisms in liver cancer. Procurement of abieslactone with verified purity (>98% by HPLC) ensures reproducibility in these sensitive mechanistic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abieslactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.